5-Fluoro-3-methylpyridine-2-boronic acid
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Overview
Description
5-Fluoro-3-methylpyridine-2-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the second carbon, a fluorine atom is attached to the fifth carbon, and a methyl group is attached to the third carbon. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methylpyridine-2-boronic acid typically involves the borylation of 5-fluoro-3-methylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-fluoro-3-methylpyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methylpyridine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, or water, depending on the reaction type.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed from oxidation reactions.
Scientific Research Applications
5-Fluoro-3-methylpyridine-2-boronic acid has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: Utilized in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylpyridine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The fluorine atom and methyl group on the pyridine ring influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylpyridine-3-boronic acid: Similar structure but with different positions of the fluorine and boronic acid groups.
5-Methylpyridine-2-boronic acid: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness
5-Fluoro-3-methylpyridine-2-boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group on the pyridine ring. This combination provides distinct electronic properties, making it valuable in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLFKDWKISWBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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